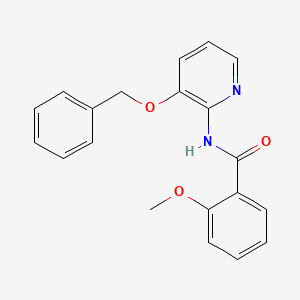![molecular formula C21H25N5O2 B2576314 3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927543-11-1](/img/structure/B2576314.png)
3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BPP-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazopurines and has been found to possess a wide range of biological activities.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Studies on imidazo[2,1-f]purine-2,4-dione derivatives have primarily focused on their receptor affinity and pharmacological potential. Various derivatives have been synthesized and evaluated, showing potent ligand properties for serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine receptors (D2). Some derivatives exhibit potential as anxiolytics and antidepressants. For instance, specific compounds demonstrated anxiolytic-like activity in preclinical tests, comparable to Diazepam, and behaved like antidepressants in forced swimming tests in mice, similar to the effects of Imipramine (Zagórska et al., 2009); (Zagórska et al., 2015).
Phosphodiesterases Activity
Some studies also explored the inhibitory potential of imidazo[2,1-f]purine derivatives on phosphodiesterases, particularly PDE4B1 and PDE10A. These compounds showed promising structures for future modification and detailed mechanistic studies, aiming to obtain hybrid ligands with potential pharmacological applications (Zagórska et al., 2016).
Molecular Modeling and Antidepressant Potential
Further research included molecular modeling to understand the binding significance of specific derivatives for potential antidepressant and/or anxiolytic applications. Some derivatives exhibited strong ligand properties in binding assays, and preliminary pharmacological in vivo studies indicated their potential as antidepressants and anxiolytics. These findings were supported by molecular modeling, highlighting the significance of certain structural components in receptor affinity and selectivity (Zagórska et al., 2016).
Safety Profile and Pharmacokinetics
A comprehensive evaluation of the safety profile and pharmacokinetics of imidazo[2,1-f]purine-2,4-dione derivatives revealed that these compounds showed varied functional, pharmacological, and pharmacokinetic properties. The studies assessed the intrinsic activity at different signaling pathways, antidepressant-like activity, pharmacokinetic properties, and side effect profiles of these compounds. These findings encourage further experiments to fully understand their mechanisms and differences in action (Partyka et al., 2020).
properties
IUPAC Name |
2-butyl-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-5-6-12-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(2)26(20)15(3)16-10-8-7-9-11-16/h7-11,13,15H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZAHUNQQFHRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)C4=CC=CC=C4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)
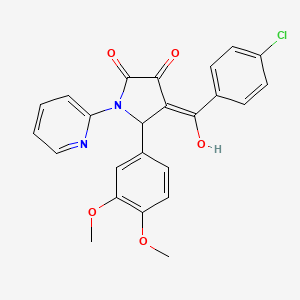
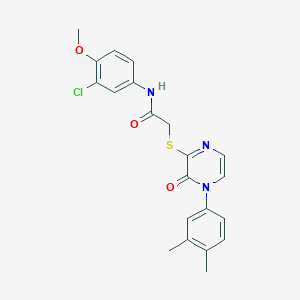
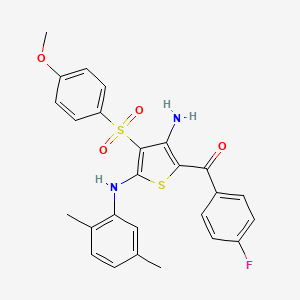
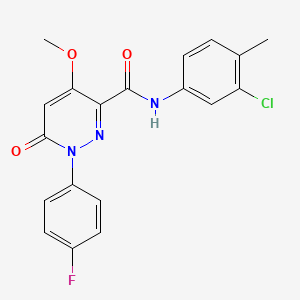
![Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2576241.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)




